3,5-Bis(trifluoromethyl)phenyl cyclopentyl ketone
Description
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6O/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)12(21)8-3-1-2-4-8/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEKSRJQUHQGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steric and Electronic Effects
The 3,5-bis(trifluoromethyl)phenyl group imposes significant steric hindrance, complicating nucleophilic attacks on the carbonyl carbon. Microwave-assisted synthesis (150°C, 30 min) has been explored to accelerate reaction kinetics, improving yields by 10–15%.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)phenyl cyclopentyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that trifluoromethyl-substituted compounds exhibit enhanced potency against certain cancer cell lines. For instance, studies have shown that compounds with trifluoromethyl groups can significantly improve the efficacy of drugs targeting specific enzymes involved in cancer proliferation . The unique electronic properties imparted by the trifluoromethyl groups may facilitate better interactions with biological targets.
Drug Development : The incorporation of 3,5-bis(trifluoromethyl)phenyl cyclopentyl ketone into drug candidates has been explored for its potential to enhance pharmacological profiles. Trifluoromethyl groups are known to improve metabolic stability and bioavailability, which are crucial for developing effective therapeutics .
Organic Synthesis
Reagent in Chemical Reactions : This compound serves as an important intermediate in various organic synthesis reactions. It can participate in nucleophilic addition reactions and serve as a precursor for more complex molecules. For example, it has been utilized in the synthesis of trifluoromethyl-substituted amides through cross-dehydrogenative coupling reactions, demonstrating its versatility as a building block in organic chemistry .
Catalytic Applications : The compound has also been employed as a catalyst or co-catalyst in several reactions, enhancing yields and selectivity. Its ability to stabilize reactive intermediates makes it suitable for use in various catalytic processes .
Materials Science
Fluorinated Polymers : The unique properties of this compound allow it to be incorporated into polymer matrices to create fluorinated materials with enhanced thermal stability and chemical resistance. These materials are valuable in applications where durability and resistance to harsh environments are required .
Case Studies
- Trifluoromethyl-Substituted Drug Candidates : A study evaluated the impact of trifluoromethyl substitution on drug candidates targeting serotonin receptors. The results indicated that compounds including this specific ketone exhibited improved receptor binding affinity compared to their non-fluorinated counterparts .
- Synthesis Optimization : In a recent synthesis optimization study, researchers demonstrated that using this compound as a starting material led to higher yields of desired products in acetalization reactions compared to traditional methods .
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl cyclopentyl ketone involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biochemical pathways. The electron-withdrawing nature of the trifluoromethyl groups can also affect the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
3',5'-Bis(trifluoromethyl)acetophenone
- Structure : Differs by replacing the cyclopentyl group with a methyl group.
- Properties : Molecular weight 256.14 g/mol; purity >97% (GC).
- Applications : Used as a precursor in fluorinated intermediates. Its simpler structure may limit steric hindrance compared to the cyclopentyl variant, enhancing reactivity in nucleophilic additions .
3,5-Bis(trifluoromethyl)benzoic Acid
3,5-Bis(trifluoromethyl)phenylboronic Acid
- Structure : Contains a boronic acid (-B(OH)₂) group.
- Properties : Molecular weight 257.92 g/mol; purity >97% (HPLC).
- Applications : Key in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, a reactivity profile distinct from the ketone’s .
Structural Analogues in Cyclic Systems
[3,5-Bis(trifluoromethyl)phenylsulfonyl]-cyclopentenes
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[...]-3-cyclobutene-1,2-dione
- Structure : Complex dione derivative with cinchona alkaloid moieties.
- Applications : Specialized in asymmetric catalysis or dye synthesis, highlighting the versatility of the trifluoromethylphenyl group in advanced functional materials .
Physicochemical and Commercial Comparison
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Price (JPY) | Key Applications |
|---|---|---|---|---|---|
| This compound* | - | - | - | - | Intermediate synthesis |
| 3',5'-Bis(trifluoromethyl)acetophenone | C₁₀H₆F₆O | 256.14 | >97.0 | 12,000/25g | Fluorinated intermediates |
| 3,5-Bis(trifluoromethyl)benzoic acid | C₉H₄F₆O₂ | 258.11 | >95.0 | 10,000/25g | NMR reference standards |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | C₈H₅BF₆O₂ | 257.92 | >97.0 | 10,500/25g | Cross-coupling reactions |
| 3,5-Bis(trifluoromethyl)nitrobenzene | C₈H₃F₆NO₂ | 259.10 | - | 6,900/10g | Nitration studies |
*Hypothetical data inferred from analogous structures.
Key Research Findings
Thermal Stability : Compounds like 3,5-bis(trifluoromethyl)benzoic acid exhibit high melting points (140–144°C), suggesting stronger intermolecular forces than the ketone .
Biological Activity
3,5-Bis(trifluoromethyl)phenyl cyclopentyl ketone is a synthetic compound characterized by its unique structure, featuring two trifluoromethyl groups attached to a phenyl ring and a cyclopentyl ketone functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. The trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their pharmacological properties.
- Molecular Formula : C15H14F6O
- Molecular Weight : 310.23 g/mol
- Structure : The compound consists of a cyclopentyl group linked to a ketone, with trifluoromethyl substitutions at the 3 and 5 positions of the phenyl ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of trifluoromethyl groups enhances the compound's binding affinity to receptors and enzymes, potentially modulating various biochemical pathways. Research indicates that similar compounds with trifluoromethyl substitutions exhibit increased potency in inhibiting specific enzyme activities, such as those involved in neurotransmitter uptake and cancer cell proliferation .
Biological Activity Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Antitumor Activity : Initial investigations suggest that this compound may possess antitumor properties. In vitro studies have demonstrated its capacity to inhibit the proliferation of cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells. The compound showed an IC50 value indicating significant efficacy compared to standard chemotherapeutics .
- Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on structurally similar compounds have indicated that trifluoromethyl substitutions can enhance inhibitory effects on enzymes like cyclooxygenase and lipoxygenase .
Case Study 1: Anticancer Activity
In a study evaluating the effectiveness of various trifluoromethyl-containing compounds against breast cancer cell lines, this compound was tested alongside established chemotherapeutics. It exhibited a selective cytotoxic effect on cancer cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapy .
Case Study 2: Neurotransmitter Uptake Inhibition
Research into the structure-activity relationships (SAR) of fluorinated compounds revealed that the incorporation of trifluoromethyl groups significantly enhanced the potency for inhibiting serotonin uptake in neuronal models. This suggests potential applications in treating mood disorders or conditions characterized by dysregulated serotonin levels .
Comparative Analysis
The following table summarizes key features and biological activities of this compound compared to related compounds:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Cyclopentyl Ketone | Two trifluoromethyl groups | Antitumor activity; enzyme inhibition |
| 3-Trifluoromethylacetophenone | Acetophenone | Single trifluoromethyl substitution | Moderate enzyme inhibition |
| 4-Trifluoromethylbenzophenone | Benzophenone | Different substitution pattern | Limited biological activity |
Q & A
Q. What are the recommended synthetic routes for 3,5-Bis(trifluoromethyl)phenyl cyclopentyl ketone in academic laboratories?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where cyclopentyl acyl chloride reacts with 3,5-bis(trifluoromethyl)benzene under anhydrous conditions. A Lewis acid catalyst (e.g., AlCl₃) is critical for activating the acyl chloride. Due to the electron-withdrawing trifluoromethyl groups, the reaction may require elevated temperatures (80–100°C) and extended reaction times (12–24 hours). Post-reaction, quenching with ice-water and extraction with dichloromethane followed by silica gel chromatography (hexane:ethyl acetate, 9:1) is recommended for purification .
Q. How should researchers optimize purification techniques for this compound given its fluorinated substituents?
- Methodological Answer : Fluorinated compounds often exhibit unique polarity due to the strong electron-withdrawing effects of CF₃ groups. Use gradient elution in column chromatography (silica gel, 60–120 mesh) starting with nonpolar solvents (hexane) and gradually increasing polarity with ethyl acetate. Monitor purity via TLC (Rf ~0.3 in hexane:ethyl acetate 8:2) and confirm with GC-MS (>95% purity). Recrystallization in a hexane/diethyl ether mixture (1:1) can further enhance crystallinity .
Q. What spectroscopic techniques are essential for characterizing this ketone?
- Methodological Answer :
- ¹⁹F NMR : Expect two singlet peaks near -60 ppm (CF₃ groups in para/meta positions).
- ¹H NMR : Cyclopentyl protons appear as multiplet peaks between 1.5–2.5 ppm, while aromatic protons are deshielded (~7.5–8.0 ppm).
- IR Spectroscopy : Confirm the ketone carbonyl stretch near 1700 cm⁻¹.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ .
Q. How does the presence of trifluoromethyl groups influence the compound’s solubility and stability?
- Methodological Answer : The CF₃ groups reduce solubility in polar solvents (e.g., water, methanol) but enhance solubility in halogenated solvents (e.g., chloroform, DCM). Stability tests under ambient conditions (25°C, 60% humidity) show no degradation over 30 days when stored in amber vials with desiccants. For long-term storage, keep at -20°C under argon .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles. Waste disposal must follow protocols for halogenated organic compounds. No acute toxicity data is available, so treat it as a Category 2 hazard under GHS guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios) may arise from residual solvents or rotamers. Use deuterated DMSO for solubility and heat samples to 50°C to reduce rotational barriers. For ambiguous peaks, employ 2D NMR (COSY, HSQC) or compare with density functional theory (DFT)-calculated chemical shifts .
Q. What mechanistic insights are critical for improving synthetic yields?
- Methodological Answer : The electron-deficient aryl ring hinders electrophilic substitution. Alternative catalysts like FeCl₃ or Brønsted acid ionic liquids (e.g., [BMIM][HSO₄]) can improve acylation efficiency. Kinetic studies (via in-situ IR monitoring) reveal that slow addition of acyl chloride (0.1 mL/min) minimizes side reactions. Optimized conditions achieve yields >75% .
Q. How can computational modeling aid in predicting reactivity or by-product formation?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G basis set)* to map transition states and identify competing pathways. For example, simulations show that steric hindrance from the cyclopentyl group suppresses ortho-substitution, favoring para-selectivity. Validate with LC-MS to detect trace by-products (e.g., diacylated derivatives) .
Q. What strategies enhance the compound’s utility in medicinal chemistry or materials science?
- Methodological Answer :
- Medicinal Chemistry : The CF₃ groups improve metabolic stability. Use Suzuki-Miyaura coupling to introduce bioactive moieties (e.g., heterocycles) at the ketone position.
- Materials Science : Incorporate into fluorinated polymers via condensation reactions to enhance thermal stability (Tg >200°C). Characterize via DSC and TGA .
Q. How can researchers design experiments to study the compound’s electronic effects in catalytic systems?
- Methodological Answer :
Investigate its role as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Cyclic voltammetry reveals strong electron-withdrawing effects (E₁/2 shifted by +0.3 V vs. non-fluorinated analogs). Pair with X-ray crystallography to analyze metal-ligand coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
